molecular formula C7H11ClN4O B15242370 3-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-methylpropanamide

3-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-methylpropanamide

Cat. No.: B15242370
M. Wt: 202.64 g/mol
InChI Key: FRSIZFWOWXGEDM-UHFFFAOYSA-N
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Description

3-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-methylpropanamide is a chemical compound that belongs to the class of pyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-methylpropanamide typically involves the reaction of 3-amino-4-chloropyrazole with N-methylpropanamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to meet the demand for the compound in various applications. The production process is designed to be efficient and cost-effective, ensuring the availability of the compound for research and industrial use.

Chemical Reactions Analysis

Types of Reactions

3-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-methylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro substituent can be replaced by other functional groups through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Reagents such as sodium hydroxide or other nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

3-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-methylpropanamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(3-amino-4-chloro-1H-pyrazol-1-yl)propanoic acid: A related compound with similar structural features.

    2-(3-amino-4-chloro-1H-pyrazol-1-yl)acetic acid: Another compound with a pyrazole ring and similar substituents.

Uniqueness

3-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-methylpropanamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its distinct chemical structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C7H11ClN4O

Molecular Weight

202.64 g/mol

IUPAC Name

3-(3-amino-4-chloropyrazol-1-yl)-N-methylpropanamide

InChI

InChI=1S/C7H11ClN4O/c1-10-6(13)2-3-12-4-5(8)7(9)11-12/h4H,2-3H2,1H3,(H2,9,11)(H,10,13)

InChI Key

FRSIZFWOWXGEDM-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CCN1C=C(C(=N1)N)Cl

Origin of Product

United States

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